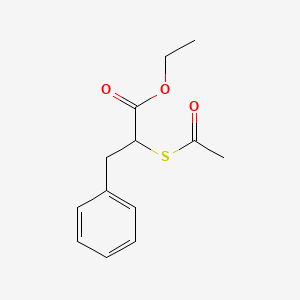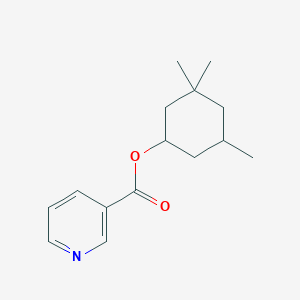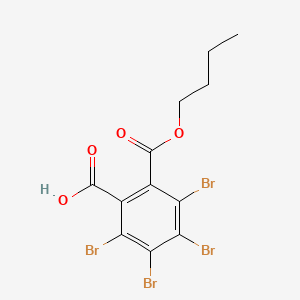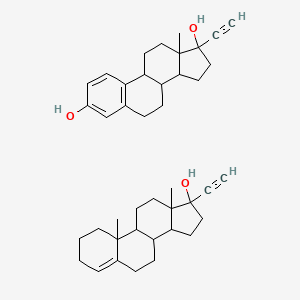![molecular formula C13H12O3 B12294483 3-Formylbicyclo[1.1.1]pentan-1-yl benzoate](/img/structure/B12294483.png)
3-Formylbicyclo[1.1.1]pentan-1-yl benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-ホルミルビシクロ[1.1.1]ペンタン-1-イルベンゾエートは、分子式がC13H12O3で、分子量が216.23 g/molの有機化合物です。 この化合物は、有機化学における非常に歪んだユニークな構造モチーフであるビシクロ[1.1.1]ペンタンコアを特徴としています。 ホルミル基とベンゾエートエステルの両方の存在により、この化合物は様々な化学変換や用途に役立ちます。
準備方法
合成経路と反応条件
3-ホルミルビシクロ[1.1.1]ペンタン-1-イルベンゾエートの合成は、通常、ビシクロ[1.1.1]ペンタンコアの構築に続き、官能基化が行われます。 ビシクロ[1.1.1]ペンタンコアを合成する一般的な方法の1つは、プロペランをジアセチルに光化学的に付加することです。 この反応は大規模に行うことができ、効率的にコア構造を生成します。
工業的生産方法
3-ホルミルビシクロ[1.1.1]ペンタン-1-イルベンゾエートの特定の工業的生産方法はあまり文書化されていませんが、一般的なアプローチは、実験室での合成方法をスケールアップすることになります。 これには、反応条件の最適化、フローケミストリー技術の使用、再結晶やクロマトグラフィーなどの精製プロセスによる高純度と収率の確保が含まれます。
化学反応の分析
反応の種類
3-ホルミルビシクロ[1.1.1]ペンタン-1-イルベンゾエートは、以下を含む様々な化学反応を起こす可能性があります。
酸化: ホルミル基は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を用いてカルボン酸に酸化することができます。
還元: ホルミル基は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を用いてヒドロキシメチル基に還元することができます。
置換: ベンゾエートエステルは、エステル基が他の求核剤に置き換わる求核置換反応を受けることができます。
一般的な試薬と条件
酸化: 過マンガン酸カリウム (KMnO4)、三酸化クロム (CrO3)
還元: 水素化ホウ素ナトリウム (NaBH4)、水素化リチウムアルミニウム (LiAlH4)
置換: アミン、アルコール、チオールなどの様々な求核剤
主な生成物
酸化: 3-カルボキシビシクロ[1.1.1]ペンタン-1-イルベンゾエート
還元: 3-ヒドロキシメチルビシクロ[1.1.1]ペンタン-1-イルベンゾエート
置換: 使用される求核剤によって異なる生成物、例えば、3-アミノビシクロ[1.1.1]ペンタン-1-イルベンゾエート
科学研究への応用
3-ホルミルビシクロ[1.1.1]ペンタン-1-イルベンゾエートは、科学研究においていくつかの用途があります。
化学: より複雑な分子の合成、特に新素材や医薬品の開発におけるビルディングブロックとして使用されています。
生物学: 潜在的な生物学的活性と生体分子との相互作用について調査されています。
医学: 独自の構造特徴により、創薬における潜在的なリード化合物として探求されています。
工業: ポリマーや液晶などの先進材料の合成に使用されています。
科学的研究の応用
3-Formylbicyclo[1.1.1]pentan-1-yl benzoate has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a potential lead compound in drug discovery due to its unique structural features.
Industry: Utilized in the synthesis of advanced materials, including polymers and liquid crystals.
作用機序
3-ホルミルビシクロ[1.1.1]ペンタン-1-イルベンゾエートの作用機序は、その特定の用途によって異なります。 創薬では、酵素や受容体などの分子標的に結合し、その活性を調節することがあります。 ビシクロ[1.1.1]ペンタンコアは、剛性とユニークな空間配向を提供し、特定の標的に対する結合親和性と選択性を高めることができます。
類似の化合物との比較
類似の化合物
- 3-(ヒドロキシメチル)ビシクロ[1.1.1]ペンタン-1-イルベンゾエート
- 3-(アミノメチル)ビシクロ[1.1.1]ペンタン-1-イルベンゾエート
ユニークさ
3-ホルミルビシクロ[1.1.1]ペンタン-1-イルベンゾエートは、ビシクロ[1.1.1]ペンタンコアにホルミル基とベンゾエートエステルの両方が存在することによってユニークです。 この官能基の組み合わせにより、多様な化学変換と用途が可能になり、様々な研究分野や産業における貴重な化合物となっています。
類似化合物との比較
Similar Compounds
- 3-(Hydroxymethyl)bicyclo[1.1.1]pentan-1-yl benzoate
- 3-(Aminomethyl)bicyclo[1.1.1]pentan-1-yl benzoate
Uniqueness
3-Formylbicyclo[1.1.1]pentan-1-yl benzoate is unique due to the presence of both a formyl group and a benzoate ester on the bicyclo[1.1.1]pentane core. This combination of functional groups allows for diverse chemical transformations and applications, making it a valuable compound in various fields of research and industry .
特性
分子式 |
C13H12O3 |
|---|---|
分子量 |
216.23 g/mol |
IUPAC名 |
(3-formyl-1-bicyclo[1.1.1]pentanyl) benzoate |
InChI |
InChI=1S/C13H12O3/c14-9-12-6-13(7-12,8-12)16-11(15)10-4-2-1-3-5-10/h1-5,9H,6-8H2 |
InChIキー |
PYMYHHJBBINBDJ-UHFFFAOYSA-N |
正規SMILES |
C1C2(CC1(C2)OC(=O)C3=CC=CC=C3)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(Z)-2-(2,5-dimethoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide](/img/structure/B12294421.png)
![[(16Z,18Z)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] 2-[methyl-[4-(methyldisulfanyl)pentanoyl]amino]propanoate](/img/structure/B12294429.png)

![3-[14-hydroxy-10,13-dimethyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B12294436.png)
![2-Aminobutanedioic acid;6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione](/img/structure/B12294437.png)


![Benzofuro[5,6-b]furan-4,8-dione](/img/structure/B12294452.png)

![4-[[2-[1-Acetyloxy-4-methyl-3-[3-methylbutanoyloxymethyl-[3-methyl-2-[(1-methylpiperidine-2-carbonyl)amino]pentanoyl]amino]pentyl]-1,3-thiazole-4-carbonyl]amino]-2-methyl-5-phenylpentanoic acid](/img/structure/B12294468.png)
![2-(17-Hydroxy-13-methyl-3-oxo-1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl)acetonitrile](/img/structure/B12294490.png)
![2-[4-[(5-ethylsulfonyl-1H-pyrrolo[2,3-c]pyridin-2-yl)methyl]-5,5,5-trifluoro-4-hydroxy-2-methylpentan-2-yl]-5-fluorobenzamide;phosphoric acid](/img/structure/B12294497.png)
![(1S,3S,8R,11S,12S,14S,15S,16R)-15-[(1S)-1-(dimethylamino)ethyl]-14-hydroxy-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadec-4-en-6-one](/img/structure/B12294502.png)
